![molecular formula C6H6BrN3S2 B1276590 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone CAS No. 40104-33-4](/img/structure/B1276590.png)
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone
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Description
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone is a chemical compound that has been the subject of various studies due to its wide range of potential applications . It is a derivative of thiosemicarbazones, a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .
Synthesis Analysis
Thiosemicarbazones are synthesized by the condensation reaction between thiosemicarbazide and aldehydes or ketones . In a study, a series of thiosemicarbazone derivatives were synthesized, and their bioavailability and bioactivity were predicted to be high based on theoretical studies .Molecular Structure Analysis
Thiosemicarbazones have a conjugated N,N,S-tridentate donor set, which is essential for their biological activities . The nature and position of various substituents on the ligands strongly influence the coordination modes of the ligands .Chemical Reactions Analysis
Thiosemicarbazones have been demonstrated to be effective organocatalysts in both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical And Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazone derivatives were studied theoretically using SwissADME and admetSAR programs . The results suggested that the bioavailability and bioactivity of these compounds may be high .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(E)-(5-bromothiophen-2-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNVBDKJLKURJ-YCRREMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421409 |
Source
|
Record name | NSC109389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone | |
CAS RN |
40104-33-4 |
Source
|
Record name | NSC109389 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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